Naphtho[2,1-b]benzofuran-8-ylboronic acid
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Overview
Description
Naphtho[2,1-b]benzofuran-8-ylboronic acid is a chemical compound with the molecular formula C16H11BO3 and a molecular weight of 262.07 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The structure of this compound includes a fused ring system that combines naphthalene and benzofuran moieties, making it a unique and valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[2,1-b]benzofuran-8-ylboronic acid can be synthesized using several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which typically employs palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) .
Another method involves the direct functionalization of boronic acids through boronate esterification . This process can be carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura cross-coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors . The scalability of these methods ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]benzofuran-8-ylboronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Naphtho[2,1-b]benzofuran-8-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]benzofuran-8-ylboronic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s boronic acid moiety is particularly effective in forming reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Naphtho[2,1-b]benzofuran-8-ylboronic acid can be compared with other similar compounds, such as:
Naphtho[2,3-b]benzofuran-1-ylboronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
Benzofuran-2-boronic acid: This simpler compound lacks the fused naphthalene ring, making it less complex but also less versatile.
9-Phenanthrylboronic acid: This compound is used in similar applications but has a different fused ring system, leading to distinct chemical properties.
This compound stands out due to its unique structure, which combines the properties of both naphthalene and benzofuran, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H11BO3 |
---|---|
Molecular Weight |
262.1 g/mol |
IUPAC Name |
naphtho[2,1-b][1]benzofuran-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-7-3-6-12-15-11-5-2-1-4-10(11)8-9-14(15)20-16(12)13/h1-9,18-19H |
InChI Key |
XPPGGCUYFLQRQX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3=C(O2)C=CC4=CC=CC=C43)(O)O |
Origin of Product |
United States |
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